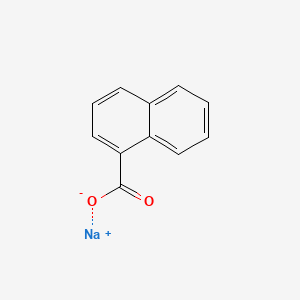

sodium;naphthalene-1-carboxylate

Description

Contextualization of Naphthalene (B1677914) Carboxylates within Organic Chemistry and Materials Science

In the realm of organic chemistry, naphthalene carboxylates are valuable intermediates. Naphthalene itself undergoes several electrophilic substitution reactions, including nitration, halogenation, and sulfonation, to produce a variety of derivatives. numberanalytics.com These reactions are crucial for the synthesis of more complex molecules. numberanalytics.com For instance, naphthalene carboxylic acids can be synthesized through methods like the oxidation of acenaphthene (B1664957) or the carboxylation of naphthalene derivatives. google.com These acids and their corresponding sodium salts, such as sodium;naphthalene-1-carboxylate, are then used to create a diverse range of other compounds.

The applications of naphthalene derivatives are extensive. They are utilized in the manufacturing of dyes and pigments, such as naphthol red and naphthalene-based azo dyes. numberanalytics.com In the field of materials science, they are used to produce polymers and resins. numberanalytics.com Furthermore, metal naphthenates, which are coordination complexes derived from naphthenic acids (a term that can include naphthalene carboxylic acid isomers), are soluble in organic solvents and have applications as wood preservatives, insecticides, and fungicides. wikipedia.org The development of metal-organic materials, which combine inorganic metal centers with organic ligands like naphthalene carboxylates, has led to materials with potential uses in gas storage, catalysis, and photoluminescence. rsc.org

Significance of the Naphthalene-1-Carboxylate Scaffold in Contemporary Chemical Research

The naphthalene scaffold is a prominent structural motif in medicinal chemistry due to its broad spectrum of biological activities. nih.govresearchgate.netekb.eg The rigid, aromatic structure of the naphthalene core serves as a versatile platform for the design and synthesis of new therapeutic agents. researchgate.net A multitude of naphthalene-based drugs have received FDA approval, highlighting the scaffold's importance in drug discovery. nih.govekb.eg These drugs exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govresearchgate.netekb.eg

The naphthalene-1-carboxylate moiety, in particular, is a key component in the development of novel compounds. For example, a complex derivative, Sodium 3-(4-((1-(3-ethoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl)carbonyl)piperazin-1-yl)naphthalene-1-carboxylate, which belongs to the imidazole (B134444) class, has been identified for its potential biological activities, such as antimicrobial and anticancer properties. The specific arrangement of substituents on the naphthalene ring is crucial, as it influences the molecule's interaction with biological targets. ontosight.aiacs.org Research has shown that even the position of a substituent, such as in the 1- or 2-position of the naphthalene ring, can significantly impact the biological activity of the resulting compound. acs.org The exploration of the naphthalene-1-carboxylate scaffold continues to be an active area of research for creating new molecules with tailored properties for various scientific and therapeutic applications.

Chemical Compound Information

Below are the details for the primary chemical compound discussed in this article.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C11H7NaO2 |

| CAS Number | 29158-38-1 |

| Synonyms | Sodium naphthalene-1-carboxylate |

Mentioned Compounds

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

29158-38-1 |

|---|---|

Molecular Formula |

C11H7NaO2 |

Molecular Weight |

194.16 g/mol |

IUPAC Name |

sodium;naphthalene-1-carboxylate |

InChI |

InChI=1S/C11H8O2.Na/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,12,13);/q;+1/p-1 |

InChI Key |

WEGDVNIPLOLRJC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[Na+] |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of Naphthalene 1 Carboxylate

Mechanistic Investigations of the Carboxylate Group's Reactivity

Sodium naphthalene-1-carboxylate is the salt of a carboxylic acid, naphthalene-1-carboxylic acid. Carboxylic acids are weak acids that can ionize in water to a limited extent, establishing an equilibrium between the undissociated acid and its corresponding carboxylate anion and a hydronium ion. pressbooks.publibretexts.org The anion formed from the dissociation of a carboxylic acid is known as a carboxylate anion. libretexts.orglibretexts.org

The general reaction for the ionization of a carboxylic acid in water is:

RCOOH + H₂O ⇌ RCOO⁻ + H₃O⁺ libretexts.org

Specifically for naphthalene-1-carboxylic acid, the equation is:

C₁₀H₇COOH(aq) + H₂O(l) ⇌ C₁₀H₇COO⁻(aq) + H₃O⁺(aq)

Carboxylic acids, whether soluble in water or not, react with strong bases like sodium hydroxide (B78521) (NaOH) in a neutralization reaction to form a salt and water. libretexts.orglibretexts.org They also react with weaker bases such as sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) to produce the corresponding salt, water, and carbon dioxide gas. libretexts.orglibretexts.org

The neutralization reaction with sodium hydroxide is as follows:

C₁₀H₇COOH(aq) + NaOH(aq) → C₁₀H₇COO⁻Na⁺(aq) + H₂O(l) libretexts.org

The reactivity of naphthalene-1-carboxylate is significantly influenced by the pH of the solution. The protonation state of the carboxylate group is dependent on the pKa of its conjugate acid, naphthalene-1-carboxylic acid, which is approximately 3.7 at 25°C. chemicalbook.com

At a pH below the pKa (pH < 3.7): The carboxylic acid form (C₁₀H₇COOH) will be the predominant species. In this protonated state, the molecule is neutral and less soluble in water compared to its ionized form. chemicalbook.com

At a pH equal to the pKa (pH = 3.7): The concentrations of the carboxylic acid and the carboxylate anion (C₁₀H₇COO⁻) will be equal.

At a pH above the pKa (pH > 3.7): The carboxylate anion (C₁₀H₇COO⁻) will be the dominant species. This negatively charged form is more soluble in water.

The pH can also affect enzymatic reactions involving naphthalene (B1677914) derivatives. For instance, the optimal pH for the carboxylation of naphthalene by the enzyme naphthalene carboxylase is around 7.5. nih.gov This highlights the importance of pH in biological and chemical processes involving this compound.

Intermolecular Interactions and Supramolecular Recognition

Naphthalene-1-carboxylate's structure, featuring both a polar carboxylate group and a large, nonpolar naphthalene ring system, allows it to participate in a variety of intermolecular interactions that are crucial for the formation of larger, organized structures.

The planar, aromatic naphthalene moiety of naphthalene-1-carboxylate is well-suited for π-π stacking interactions. nih.gov These non-covalent interactions occur between aromatic rings and are a significant driving force in the assembly of supramolecular structures. nih.govrsc.org The geometry of these interactions is often a parallel-displaced or T-shaped arrangement rather than a face-to-face stacking, which is attributed to a balance between attractive dispersion forces and repulsive electrostatic interactions. nih.gov

Advanced Spectroscopic and Analytical Characterization of Naphthalene 1 Carboxylate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of naphthalene-1-carboxylate compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural confirmation of naphthalene-1-carboxylate compounds. ontosight.ainih.gov In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals reveal the number and connectivity of hydrogen atoms in the molecule. For naphthalene (B1677914) derivatives, the aromatic protons typically appear in a distinct region of the spectrum, and their coupling patterns provide information about their relative positions on the naphthalene ring. hmdb.caresearchgate.net

Table 1: Representative NMR Data for Naphthalene Derivatives

| Nucleus | Naphthalene Chemical Shift (ppm) | Naphthalene-1-carboxylic acid Derivative Chemical Shift (ppm) |

| ¹H | ~7.4-7.8 | Aromatic protons in a similar range, with shifts influenced by the carboxylate group. |

| ¹³C | ~126-134 | Carboxylate carbon: ~160-185 ppm; Aromatic carbons: shifts influenced by the carboxylate substituent. oregonstate.edunih.gov |

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of naphthalene-1-carboxylate compounds. niscpr.res.in

In the IR spectrum of sodium naphthalene-1-carboxylate, the most prominent bands are associated with the carboxylate group. The asymmetric and symmetric stretching vibrations of the -COO⁻ group typically appear in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively. spectroscopyonline.com The absence of a strong C=O stretching band around 1700 cm⁻¹, which is characteristic of a carboxylic acid, confirms the formation of the carboxylate salt. oregonstate.eduspectroscopyonline.com The spectrum also displays characteristic peaks for the C-H and C-C vibrations of the naphthalene ring. researchgate.netnasa.gov

Raman spectroscopy provides complementary information. The C-C stretching and ring deformation modes of the naphthalene skeleton are often prominent in the Raman spectrum. researchgate.netias.ac.in These vibrational modes are sensitive to the substitution pattern on the ring, making Raman a valuable tool for structural analysis.

Table 2: Key Vibrational Frequencies for Sodium Naphthalene-1-Carboxylate

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Asymmetric Carboxylate Stretch (-COO⁻) | 1650 - 1540 spectroscopyonline.com |

| Symmetric Carboxylate Stretch (-COO⁻) | 1450 - 1360 spectroscopyonline.com |

| Aromatic C-H Stretch | ~3000 - 3100 researchgate.net |

| Aromatic C-C Stretch | ~1400 - 1600 researchgate.net |

| Aromatic C-H Bending | ~700 - 1000 researchgate.net |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the naphthalene-1-carboxylate molecule. The naphthalene ring system is a chromophore, meaning it absorbs UV light due to π-π* electronic transitions. researchgate.net

The UV-Vis spectrum of naphthalene and its derivatives typically exhibits strong absorption bands in the ultraviolet region. researchgate.netresearchgate.net For naphthalene itself, characteristic absorption maxima are observed, and the presence of a carboxylate substituent can cause a shift in the position and intensity of these bands. rsc.orgphotochemcad.com The specific absorption profile can be influenced by the solvent and the concentration of the sample. researchgate.netresearchgate.net This technique is particularly useful for quantitative analysis and for studying the interactions of the molecule with its environment.

Table 3: Typical UV-Vis Absorption Maxima for Naphthalene Derivatives

| Compound | Solvent | Absorption Maxima (λ_max) (nm) |

| Naphthalene | Cyclohexane | ~221, 275, 286 photochemcad.com |

| Naphthalene-1-carboxylic acid | Not Specified | Data available in NIST Chemistry WebBook nist.gov |

| Substituted Naphthalene Derivatives | Various | Can show shifts in λ_max depending on the substituent and solvent. aanda.orgaanda.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the fragmentation patterns of naphthalene-1-carboxylate compounds. nih.gov In a typical mass spectrum, the molecular ion peak (M⁺) provides the exact molecular weight of the compound. nist.govnist.gov

The fragmentation pattern, which arises from the breakdown of the molecular ion, offers valuable structural information. For aromatic carboxylic acids and their derivatives, common fragmentation pathways include the loss of the carboxyl group (-COOH or -COO⁻) and cleavage of the bonds adjacent to the carbonyl group. libretexts.orgyoutube.com Analysis of these fragments helps to confirm the identity of the compound and can provide insights into its chemical stability. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of sodium naphthalene-1-carboxylate and for separating it from related impurities or other components in a mixture.

Ion Chromatography for Ionic Species

Ion chromatography is a powerful technique for the separation and quantification of ionic species like sodium naphthalene-1-carboxylate. This method utilizes an ion-exchange mechanism to separate ions based on their charge and affinity for a stationary phase. It is particularly well-suited for analyzing the purity of the sodium salt and for determining the concentration of the naphthalene-1-carboxylate anion in aqueous solutions. The combination of chromatography with a conductivity detector or mass spectrometer provides a robust method for both qualitative and quantitative analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Compounds

While sodium naphthalene-1-carboxylate is an ionic salt and thus non-volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for characterizing volatile and semi-volatile organic compounds associated with its production and potential degradation. These related compounds can include residual solvents, unreacted starting materials, and byproducts formed during synthesis. The presence and identity of these volatile impurities are critical for quality control and understanding the purity profile of the final product.

GC-MS is particularly well-suited for this purpose due to its high separation efficiency (Gas Chromatography) and definitive identification capabilities (Mass Spectrometry). The GC separates complex mixtures of volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted compounds into characteristic ions, generating a mass spectrum that serves as a chemical fingerprint for identification.

Research into related naphthalene compounds demonstrates the utility of GC-MS for identifying a wide range of substances. For instance, the technique is used to analyze naphthalene and its alkyl derivatives in various matrices, employing capillary columns and mass chromatograms to distinguish between different aromatic compounds. ysu.edu Furthermore, GC-MS is a standard method for monitoring naphthalene exposure by detecting its metabolites, such as 1-naphthol (B170400) and 2-naphthol (B1666908), in biological samples. wiley.comuzh.ch These analyses often require a derivatization step, such as silylation or acetylation, to increase the volatility of the target analytes for gas-phase analysis. wiley.comuzh.ch For highly volatile impurities like residual solvents, headspace GC-MS (HS-GC/MS) is a preferred method, offering high sensitivity for compounds like benzene, toluene, and various alcohols that may be used in the synthesis process. nih.govptfarm.pl

The analysis of potential volatile impurities in the synthesis of a related compound, Nepafenac, highlights a practical application of GC-MS for quality control. ptfarm.pl In that case, GC was used to detect and quantify solvents from the synthesis route, including acetone (B3395972), methanol, dichloromethane, and toluene. ptfarm.pl This approach is directly transferable to the quality control of sodium naphthalene-1-carboxylate, where similar solvents might be employed.

The table below outlines typical instrumental parameters used for the analysis of naphthalene and its derivatives, which are applicable for detecting related volatile compounds in the context of sodium naphthalene-1-carboxylate.

Table 1: Typical GC-MS Parameters for Analysis of Naphthalene Derivatives

| Parameter | Description | Reference |

|---|---|---|

| GC Column | (5%-phenyl)-methylpolysiloxane (e.g., HP-5 MS, SE-54) | ysu.eduwiley.com |

| Injection Mode | Splitless or Selected Ion Monitoring (SIM) | wiley.comnih.govshimadzu.com |

| Carrier Gas | Helium | mdpi.com |

| Temperature Program | Initial temperature of 50°C, ramped to 180°C and then to 270°C | mdpi.com |

| MS Ionization | Electron Ionization (EI) | ysu.eduwiley.com |

Detailed research findings have identified several potential volatile compounds that could be present as impurities. The manufacturing process of the precursor, naphthalene-1-carboxylic acid, may involve the oxidation of 1-methylnaphthalene (B46632) or the hydrolysis of other derivatives. Therefore, unreacted starting materials, isomeric byproducts, and degradation products are potential targets for GC-MS analysis. Photooxidation studies of naphthalene, for example, have identified 1-naphthol and 1,4-naphthoquinone (B94277) as degradation products. researchgate.net The mass spectrometer identifies these compounds by their unique mass-to-charge ratios (m/z), with the molecular ion peak often being a key identifier. For naphthalene, the base peak is observed at m/z=128. researchgate.net

The following table summarizes potential volatile compounds related to sodium naphthalene-1-carboxylate that are detectable by GC-MS, their likely origin, and key identifying ions.

Table 2: Potential Volatile Compounds Related to Sodium Naphthalene-1-Carboxylate Detectable by GC-MS

| Compound | Likely Origin | Key Identifying Ion (m/z) | Reference |

|---|---|---|---|

| Naphthalene | Starting material impurity, degradation product | 128 | researchgate.net |

| 1-Naphthol | Degradation product, metabolite | 144 | wiley.com |

| 2-Naphthol | Degradation product, metabolite | 144 | wiley.com |

| Toluene | Residual solvent | 91, 92 | ptfarm.pl |

| Acetone | Residual solvent | 43, 58 | ptfarm.pl |

| Dichloromethane | Residual solvent | 84, 86, 49 | ptfarm.pl |

| 1-Methylnaphthalene | Unreacted starting material | 142, 141 |

Computational and Theoretical Investigations of Naphthalene 1 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules, balancing computational cost with accuracy. scispace.commpg.de It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. scispace.commpg.de This approach allows for the calculation of various electronic properties that govern the chemical behavior of naphthalene-1-carboxylate.

DFT calculations are employed to optimize the molecular geometry, determining the most stable arrangement of atoms in the naphthalene-1-carboxylate anion. From this optimized structure, key electronic properties can be derived. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. samipubco.com

| Property | Basis Set | Calculated Value (eV) | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | aug-cc-pVQZ | 4.75 | samipubco.com |

| HOMO Energy | aug-cc-pVQZ | -6.13 | samipubco.com |

| HOMO Energy | 6-31G | -5.82 | samipubco.com |

This table presents theoretical data for the parent naphthalene molecule as a reference for understanding the electronic properties of its derivatives.

Quantum Chemical Modeling of Reaction Pathways and Intermediates

Quantum chemical modeling is essential for mapping the energetic landscape of chemical reactions, identifying transition states, and characterizing transient intermediates. For systems involving naphthalene derivatives, these models can elucidate complex reaction mechanisms, such as carboxylation.

One study investigated the enzymatic carboxylation of naphthalene to 2-naphthoate (B1225688), which serves as a model for the anaerobic activation of polycyclic aromatic hydrocarbons. asm.org Using quantum mechanical calculations, a multi-step reaction mechanism was proposed. The key steps involved the activation of the naphthalene ring through a 1,3-dipolar cycloaddition with a cofactor, followed by proton release, rearomatization to form a stable intermediate, and finally, carboxylation with the cleavage of the cofactor bond. asm.org

These calculations provide the relative energies of reactants, intermediates, transition states, and products, allowing for the determination of reaction barriers and the kinetic feasibility of proposed pathways. asm.org For instance, the calculations can help discern between different potential pathways by comparing their activation energies. asm.org This level of detail is often inaccessible through experimental methods alone and is crucial for understanding enzymatic processes and designing novel catalysts.

Excited State Calculations and Photophysical Property Predictions

The interaction of molecules with light is governed by their excited-state properties. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the photophysical behavior of molecules like naphthalene-1-carboxylate. nih.gov These calculations can predict absorption and emission spectra, fluorescence quantum yields, and lifetimes, and elucidate the nature of electronic transitions. researchgate.netnih.gov

Theoretical studies on naphthalene derivatives have shown how substituents influence their photophysical properties. nih.govacs.org For example, in a naphthalene-based dye, DFT calculations of the potential energy surface along the proton transfer coordinate supported a barrierless excited-state intramolecular proton transfer (ESIPT) process, explaining the observed dual emission. nih.gov The calculations revealed how the photodynamics are dictated by a complex equilibrium between locally excited states, phototautomers, and anionic species depending on the environment. nih.gov

Furthermore, theoretical calculations can explain phenomena such as intersystem crossing (ISC), the process where a molecule transitions from a singlet excited state to a triplet state. nih.govacs.org In one study on naphthalene-modified oxacalixarenes, calculations demonstrated that the torsion angle between the naphthalene donor and a pyrimidine (B1678525) acceptor promotes ISC, leading to a long-lived triplet state. nih.govacs.org

| Parameter | Value | Reference |

|---|---|---|

| Absorption Max (λabs) | 318 nm | nih.govacs.org |

| Molar Extinction Coefficient (ε) | 5.87 × 104 M−1 cm−1 | nih.govacs.org |

| Singlet Oxygen Quantum Yield (ΦΔ) | 65.7% | nih.govacs.org |

This table provides experimental data for a related naphthalene derivative, illustrating the types of photophysical properties that can be understood and predicted through computational studies.

Analysis of Aromaticity and Electronic Delocalization within the Naphthalene Ring System

Aromaticity is a fundamental concept describing the enhanced stability and unique reactivity of cyclic, planar molecules with a delocalized π-electron system. libretexts.org Naphthalene, with its ten π-electrons, is a classic aromatic hydrocarbon. libretexts.org Computational methods provide quantitative measures of aromaticity and offer deep insights into the electronic delocalization within its fused ring system.

One common method is the calculation of the Harmonic Oscillator Model of Aromaticity (HOMA) index, which is based on the degree of bond length equalization in the ring. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. Studies on substituted naphthalenes have shown that the HOMA index can be used to quantify how substituents, such as a carboxyl or formyl group, affect the aromaticity of the individual rings within the naphthalene core. nih.gov

Applications of Naphthalene 1 Carboxylate in Advanced Materials Science

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) are materials formed by the self-assembly of metal ions and organic ligands, creating extended networks in one, two, or three dimensions. rsc.orgresearchgate.netrsc.org The rational selection of these components allows for the design of CPs with diverse geometries and properties. rsc.org Naphthalene (B1677914) carboxylate ligands are particularly valuable in this context due to their structural rigidity and varied coordination modes. rsc.orgacs.org

The synthesis of CPs involving naphthalene carboxylate ligands often occurs under hydrothermal or solvothermal conditions. acs.orgfrontiersin.org In these processes, metal salts react with naphthalene dicarboxylic or tetracarboxylic acids, sometimes in the presence of auxiliary ligands like 1,10-phenanthroline (B135089) or 2,2′-bipyridine, to form crystalline structures. acs.org

A notable synthetic strategy is the in situ formation of the ligand. For instance, naphthalene-1,4,5,8-tetracarboxylic acid dianhydride can be partially hydrated during the synthesis to form the active carboxylate ligand. rsc.org This approach has been used to create a 1D zinc(II) coordination polymer, [Zn(ntca)DMF]n·DMF, where 'ntca' is 1,4,5,8-naphthalenetetracarboxylate 1,8-monoanhydride. rsc.orgresearchgate.net Another technique involves coordination modulation, where competing ligands are added to the synthesis mixture. This method has been shown to provide programmable access to six different yttrium(III) MOFs, all connected by the same naphthalene-2,6-dicarboxylate ligand, demonstrating a powerful tool for controlling self-assembly in rare-earth MOFs. nih.gov

Researchers have successfully synthesized a range of transition-metal-based coordination polymers using 4-aminonaphthalene-2,6-dicarboxylic acid with various metal ions (Co(II), Mn(II), Ni(II), and Zn(II)) and different auxiliary ligands. acs.org

The structural architecture of CPs is heavily influenced by the coordination geometry of the metal centers and the arrangement of the organic ligands. rsc.org Naphthalene carboxylate ligands, with their multiple coordinating carboxyl groups, can bridge metal centers in various ways, leading to a wide array of structural dimensionalities (1D, 2D, and 3D). rsc.orgacs.org

For example, studies have produced four 2D and six 3D coordination polymers from 4-aminonaphthalene-2,6-dicarboxylic acid and different metal salts. acs.org The use of different modulators in the synthesis of Y(III) naphthalene-2,6-dicarboxylate MOFs resulted in six distinct framework structures. frontiersin.org One such structure, [Y2(NDC)3(C3H7NO)2]n, is a 3D coordination polymer with 1D chains of Y3+ ions connected by the naphthalene dicarboxylate (NDC) linkers. frontiersin.org

The dimensionality can be tuned by the reaction conditions and the choice of co-ligands. For instance, a Co(II) CP with a pyridinedicarboxylate ligand formed a 2D double-layered structure, while another formed a 3D structure based on linear trinuclear cobalt clusters. nih.gov The resulting frameworks can range from simple 1D chains to complex 3D anionic frameworks with pores occupied by cations. rsc.orgrsc.org

Table 1: Examples of Naphthalene Carboxylate-Based Coordination Polymers and their Dimensionality

| Compound Formula | Ligand(s) | Metal Ion | Dimensionality |

|---|---|---|---|

| [Co(μ5-anda)(H2O)]n | 4-aminonaphthalene-2,6-dicarboxylic acid (H2anda) | Co(II) | 2D |

| [Co2(μ-anda)(μ4-anda)(phen)2]n | H2anda, 1,10-phenanthroline (phen) | Co(II) | 2D |

| [M(μ4-anda)(phen)]n | H2anda, phen | Co(II), Mn(II) | 3D |

| [Y2(NDC)3(C3H7NO)2]n | Naphthalene-2,6-dicarboxylate (NDC) | Y(III) | 3D |

| [Zn(ntca)DMF]n·DMF | 1,4,5,8-naphthalenetetracarboxylate 1,8-monoanhydride (ntca) | Zn(II) | 1D |

| (CH3)2NH2(L)(5-NH2-tetrazolate)n·2H2O | 1,3-dioxo-2-(1H-tetrazol-5-yl)-2,3-dihydro-1H-benzo[de]isoquinoline-6,7-dicarboxylic acid (H3L) | Zn(II) | 2D |

This table is based on data from references rsc.org, acs.org, and frontiersin.org.

Coordination polymers built with naphthalene carboxylate ligands frequently exhibit interesting luminescent properties, which typically originate from the organic ligand itself (intraligand emission) or from charge transfer between the metal and the ligand. rsc.orgresearchgate.net The rigid naphthalene core is an excellent luminophore, and its incorporation into a CP can lead to materials with potential applications in sensing and optics. rsc.orgnih.gov

For example, zinc-based CPs with naphthalene-1,8-dicarboxylate derivatives show distinct photoluminescent (PL) properties. rsc.org One compound exhibits intense blue luminescence originating from the electronic transitions within the naphthalene-based ligand. rsc.orgrsc.org The quantum yield of this luminescence can be affected by structural factors; weak π–π interactions or molecular vibrations within the structure can lead to a lower quantum yield in some cases. rsc.orgrsc.org Similarly, europium-based CPs with a tetracarboxylate ligand display the characteristic red luminescence of the Eu(III) ion, enhanced by the efficient energy transfer from the ligand's triplet state. nih.gov

The luminescent properties can be tuned. Studies on f-element CPs with flexible carboxylate ligands highlight how structural variations influence properties like solid-state emissions. nih.gov Cd(II) coordination polymers containing naphthalene diimide ligands have been shown to exhibit strong luminescence. researchgate.net

Table 2: Photophysical Data for Naphthalene-1,8-dicarboxylate based Zinc Coordination Polymers

| Compound | Max Excitation Wavelength (λex,max) (nm) | Max Emission Wavelength (λem,max) (nm) | Quantum Yield (QY) (%) |

|---|---|---|---|

| 1 | 420 | 465 / 525 (weak) | 2.7 |

| 2 | - | 430 / 535 (weak) | 0.7 |

This table is adapted from data found in reference researchgate.net.

To gain a deeper understanding of the luminescence mechanisms in these materials, researchers employ theoretical methods like Time-Dependent Density Functional Theory (TD-DFT). rsc.orgrsc.org These calculations help to elucidate the electronic transitions responsible for the observed photophysical properties. rsc.org

For zinc coordination polymers based on naphthalene-1,8-dicarboxylate, TD-DFT calculations confirmed that the observed blue luminescence is due to intraligand electronic transitions of the carboxylate ligands, with no significant participation from the zinc(II) ions. rsc.orgresearchgate.net The calculations can also help explain differences in luminescence intensity between related structures, attributing lower quantum yields to factors like weak aromatic interactions or molecular motions that provide non-radiative decay pathways. rsc.org These theoretical insights are crucial for the rational design of new luminescent materials with targeted optical properties.

Supramolecular Assemblies

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. Hydrogen bonding is a particularly powerful tool for directing the self-assembly of molecules into well-defined architectures. rsc.org

Naphthalene-based molecules, including those with carboxylate or related imide functionalities, can be designed to self-assemble into sophisticated supramolecular structures in solution. rsc.orgnih.gov By attaching hydrophilic groups to a hydrophobic naphthalene core, amphiphilic conjugates can be created. nih.gov

One study reported the synthesis of two new amphiphilic conjugates based on naphthalene di- and monoimide chromophores. nih.gov These conjugates were soluble in water and could form vesicular assemblies (hollow spheres) with diameters around 220 nm at a specific critical aggregation concentration. These vesicles demonstrated the ability to encapsulate hydrophobic molecules like the dye Nile Red. A unique feature of this system was its responsiveness to external stimuli; the vesicles would disassemble upon exposure to DNA, allowing for the controlled release of the encapsulated cargo. nih.gov This illustrates a sophisticated application of self-assembly for creating functional, responsive nanomaterials.

Investigation of Non-Covalent Interactions in Supramolecular Architectures

The spontaneous organization of molecules into well-defined, functional structures—a process known as self-assembly—is governed by a variety of non-covalent interactions. nsf.gov In systems involving naphthalene carboxylates, the interplay between hydrogen bonding, π-π stacking, and van der Waals forces is crucial for the construction of supramolecular architectures. xjtlu.edu.cnrsc.org The combination of these forces dictates the arrangement of molecules, leading to the emergence of crystal structures and complex assemblies. nih.gov

The carboxylic acid or carboxylate group is a key functional moiety for directing assembly through hydrogen bonds. nih.govresearchgate.netkaust.edu.sa Studies on 2-naphthoic acid, a closely related compound, revealed that it can form cyclically hydrogen-bonded pentamers on a gold surface, a metastable structure that can transition to rows of dimers upon annealing. nsf.gov This highlights the directing power of hydrogen bonding in creating specific, ordered patterns. In the solid state, strong O-H···O hydrogen-bonding interactions between naphthalene-1,4,5,8-tetracarboxylic 1,8-anhydride molecules have been shown to result in the formation of one-dimensional, chain-like supramolecular structures. researchgate.net

The aromatic naphthalene core itself provides a significant driving force for assembly through π-π stacking and hydrophobic interactions. researchgate.netnih.gov These interactions encourage the planar naphthalene rings to stack on top of one another, leading to the formation of extended aggregates. researchgate.net In naphthalene-dipeptide conjugates, for instance, the removal of charge from the C-terminus of the dipeptide allows for the lateral assembly of molecules, driven by π-π stacking and the formation of β-sheets, which results in fibrous structures suitable for hydrogels. warwick.ac.uknih.gov The synergy between hydrogen bonding from functional groups and π-π stacking from the naphthalene core leads to pronounced aggregation and the formation of diverse nanostructures, ranging from 1D nanofibers to 2D nanosheets. nih.govresearchgate.netkaust.edu.saacs.org Theoretical analyses, including Density Functional Theory (DFT) and Quantum Theory of Atoms-in-Molecules (QTAIM), have been used to quantify the physical nature of these weak non-covalent interactions, confirming the vital role they play in the supramolecular organization of these systems. xjtlu.edu.cnrsc.org

| Derivative/System | Dominant Non-Covalent Interactions | Resulting Supramolecular Architecture | Reference(s) |

| 2-Naphthoic Acid | Hydrogen Bonding | Cyclically hydrogen-bonded pentamers and dimers | nsf.gov |

| Naphthalene-Dipeptide | π-π Stacking, Hydrogen Bonding (β-sheets) | Fibrous networks, hydrogels | warwick.ac.uknih.gov |

| Carboxylic Acid-Appended Naphthalene Diimide (NDI) | Hydrogen Bonding, π-π Stacking | Nanosheets and nanofibers | nih.govresearchgate.netkaust.edu.sa |

| Naphthalene-1,4,5,8-tetracarboxylic 1,8-anhydride | Hydrogen Bonding | 1D chain-like structures | researchgate.net |

Redox-Responsive Supramolecular Systems Utilizing Naphthalene Derivatives

Redox-responsive materials, which change their properties in response to electron transfer, are a significant area of research for applications ranging from sensors to energy storage. nih.gov Naphthalene derivatives, particularly naphthalene diimides (NDIs), are excellent candidates for these systems due to their defined redox activity. rsc.orgaalto.fi The NDI core is electron-deficient and can be reversibly reduced in two separate one-electron steps, making it a reliable n-type (electron-accepting) building block. acs.orgrsc.org

The electrochemical behavior of these molecules can be finely tuned by chemical substitution on the naphthalene core, which alters their reduction potentials. aalto.fi In aqueous solutions, the redox process is often coupled with proton transfers, a relationship that can be described by a "scheme of squares". aalto.firesearchgate.netaalto.fi This model maps the possible species that can exist depending on the applied potential and the pH of the solution. aalto.fi Computational studies using DFT have been employed to calculate the reduction potentials and pKa values for various core-substituted NDIs at each oxidation state. aalto.firesearchgate.netaalto.fi These theoretical predictions show good qualitative agreement with experimental results from techniques like cyclic voltammetry. aalto.firesearchgate.net For example, research has shown that while the NDI anion radical tends to be unprotonated across a wide pH range, the dianion can be protonated in one or two steps, depending on the nature of the substituent on the naphthalene core. aalto.fiaalto.fi

This tunable redox activity has been harnessed to create functional materials. By incorporating NDIs into composites with materials like reduced graphene oxide (rGO), researchers have developed high-capacity anode materials for lithium-ion batteries. rsc.org The inclusion of rgo improves conductivity and prevents the dissolution of the organic material in the electrolyte. rsc.org Furthermore, the ability to switch the NDI unit between its neutral, radical anion, and dianion states is the basis for its use in electrochromic devices, where an electrical stimulus leads to a change in optical properties. mdpi.com Recent strategies have focused on modifying the NDI core with electron-donating groups to achieve a "one-step two-electron" transfer, which improves the peak power density and energy efficiency in aqueous organic redox flow batteries. rsc.org

| NDI Derivative | First Reduction Potential (V vs. Fc/Fc+) | Second Reduction Potential (V vs. Fc/Fc+) | Key Finding | Reference(s) |

| Core-unsubstituted NDI | -0.99 | -1.38 | Serves as a baseline for redox tuning. | aalto.fi |

| 2,6-dibromo-NDI (2Br-NDI) | -0.83 | -1.16 | Electron-withdrawing groups make reduction easier (less negative potential). | aalto.fi |

| 2,6-di(dimethylamino)-NDI (2DMA-NDI) | -1.33 | -1.71 | Electron-donating groups make reduction harder (more negative potential). | aalto.firesearchgate.netaalto.fi |

| NDI with hydroxylated side chains (NDI-DEtOH) | Not specified | Not specified | Achieves a "one-step two-electron" transfer process for improved battery performance. | rsc.org |

Influence of Naphthalene Backbone on Self-Assembly Processes

The naphthalene backbone is not merely a passive scaffold but an active component that fundamentally directs self-assembly processes. researchgate.net Its inherent characteristics—a rigid, planar, and π-conjugated structure—provide strong and predictable interactions that guide the formation of ordered supramolecular materials. researchgate.netresearchgate.net The naphthalene moiety can drive the directional growth of supramolecular polymers, and its propensity for π-π stacking is a primary force in the aggregation of many naphthalene-based systems. warwick.ac.ukresearchgate.net

Subtle modifications to the naphthalene backbone or the linkers that connect it to other functional groups can have a profound impact on the final morphology of the assembled material. A clear example is seen in a series of carboxylic acid-functionalized naphthalene diimides (NDIs). nih.govresearchgate.netkaust.edu.sa In these studies, the number of methylene (B1212753) spacers between the NDI core and the terminal carboxylic acid group was varied. This seemingly small change in the molecular structure led to a significant shift in the resulting morphology; as the number of spacer units increased, the assembly changed from 2D nanosheets to 1D nanofibers. nih.govresearchgate.netkaust.edu.sa This demonstrates that the flexibility and spacing relative to the rigid naphthalene core are critical parameters for controlling the dimensionality of the final nanostructure.

The sequence of molecular units within a polymer backbone also plays a crucial role. Research on NDI-based copolymers compared polymers where the NDI unit was flanked by different arrangements of vinylene and thiophene (B33073) units. nih.gov Polymers with a more planar backbone structure showed a strong "face-on" orientation relative to the substrate, while those with less planarity exhibited a mixed "face-on" and "edge-on" orientation. nih.gov This molecular alignment, dictated by the backbone sequence, directly influenced the material's electron mobility in organic thin-film transistors. nih.gov The self-assembly of even simple molecules like 2-naphthoic acid is heavily influenced by its rigid, fused-ring backbone, which promotes the formation of specific, kinetically trapped structures like pentamers that are not observed in more flexible or differently shaped molecules. nsf.gov These findings collectively underscore that the naphthalene backbone's structure is a key design element for programming the self-assembly process and tuning the ultimate properties of advanced materials. researchgate.netnih.gov

| Backbone Modification | System | Effect on Self-Assembly/Properties | Reference(s) |

| Varying Methylene Spacer Length (n=1-4) | NDI-Carboxylic Acid | Morphology shifts from 2D nanosheets to 1D nanofibers as 'n' increases. | nih.govresearchgate.netkaust.edu.sa |

| Altering Copolymer Sequence | NDI-Vinylene-Thiophene Copolymer | Sequence change (e.g., VTV vs. TVT) alters backbone planarity, controlling molecular orientation (face-on vs. edge-on) and electron mobility. | nih.gov |

| Attaching Peptide Groups | Naphthalene-Dipeptide | The rigid naphthalene group promotes π-π stacking, driving the formation of fibrous hydrogel networks. | warwick.ac.uknih.gov |

| DNA Templating | Diaminotriazine-equipped Naphthalene | The naphthalene guest molecules bind to a DNA template, forming a helical structure stabilized by π-π interactions, with aggregation suppressed by hydrophilic groups. | nih.gov |

Advanced Research on Naphthalene 1 Carboxylate Derivatives

Synthesis and Characterization of Novel Functionalized Naphthalene-1-Carboxylate Derivatives

The synthesis of novel functionalized naphthalene-1-carboxylate derivatives is a dynamic area of research, driven by the quest for new materials and biologically active compounds. The naphthalene (B1677914) scaffold provides a versatile platform for structural modification, allowing for the introduction of a wide array of functional groups. mdpi.comnih.gov

A common strategy for the synthesis of these derivatives involves the functionalization of naphthalene-1-carboxylic acid. For instance, a series of ring-substituted naphthalene-1-carboxanilides have been prepared and characterized. mdpi.com The synthesis of ester derivatives, such as alkyl esters of 1-naphthalenecarboxylic acid, is another significant area of investigation. google.com These esters can be obtained through various methods, including the reaction of 1-naphthalenecarboxylic acid with the corresponding alcohols.

More complex derivatives, such as those incorporating heterocyclic moieties, have also been synthesized. For example, novel naphthalene-based derivatives featuring a piperazine (B1678402) carbonyl group have been reported. ontosight.ai The synthesis of these intricate molecules often requires multi-step procedures. One approach involves the condensation of 2-naphthol (B1666908) with other reagents to create tri-functionalized naphthalene-based derivatives. jmchemsci.com Another innovative method involves a nitrogen-to-carbon single-atom transmutation in isoquinolines to produce substituted naphthalenes. nih.gov This technique offers a convenient route to a diverse range of naphthalene derivatives that might be challenging to synthesize through traditional methods. nih.gov

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for elucidating the carbon-hydrogen framework of the molecule. jmchemsci.comresearchgate.net Infrared (IR) spectroscopy helps to identify the presence of specific functional groups, such as the carbonyl group in the carboxylate moiety. researchgate.netmdpi.comgoogle.com Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. jmchemsci.comnih.gov For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure. mdpi.comnih.gov

Table 1: Spectroscopic Data for a Synthesized Naphthalene Derivative

| Technique | Observation | Reference |

| ¹H NMR | Signals corresponding to aromatic protons and substituent protons. | jmchemsci.comresearchgate.net |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | jmchemsci.comresearchgate.net |

| IR (KBr, cm⁻¹) | Characteristic absorption bands for functional groups (e.g., C=O, C-O). | researchgate.netmdpi.com |

| UV-Vis | Absorption maxima indicative of the electronic structure. | jmchemsci.comnih.gov |

Exploration of the Chemical Space Around the Naphthalene-1-Carboxylate Scaffold for New Chemical Entities

The exploration of the chemical space surrounding the naphthalene-1-carboxylate scaffold is a key strategy in the discovery of new chemical entities with desired properties. rsc.orgresearchgate.net Chemical space refers to the vast multidimensional space populated by all possible molecules. By systematically modifying the naphthalene-1-carboxylate core, researchers can navigate this space to identify novel compounds with enhanced or entirely new functionalities. nih.gov

Automated computational tools have emerged to facilitate the exploration of chemical space. rsc.orgchemrxiv.org These tools can generate large virtual libraries of derivatives by adding various substituents to the parent scaffold. This process, known as post-functionalization, allows for a rational and high-throughput screening of potential candidates before their actual synthesis. rsc.orgresearchgate.net For the naphthalene-1-carboxylate scaffold, this could involve introducing different functional groups at various positions on the naphthalene ring or modifying the carboxylate group itself.

The goal of this exploration is to understand how structural modifications influence the properties of the molecule. For example, in the context of drug discovery, researchers might explore how different substituents on the naphthalene ring affect a compound's binding affinity to a biological target. nih.gov This systematic approach allows for the identification of key structural features that are essential for a particular function. nih.gov

The naphthalene scaffold itself is considered a valuable starting point for the development of new molecules due to its inherent properties. nih.gov However, there is also research into replacing the naphthalene core with other scaffolds, such as isoquinoline, to explore different regions of chemical space and potentially discover compounds with improved properties. nih.gov This highlights the dynamic nature of chemical space exploration, which involves both the functionalization of existing scaffolds and the investigation of entirely new molecular frameworks.

Table 2: Strategies for Exploring the Chemical Space of Naphthalene-1-Carboxylate Derivatives

| Strategy | Description | Potential Outcome | Reference |

| Post-Functionalization | Addition of diverse substituents to the naphthalene ring and carboxylate group. | Generation of a library of new chemical entities for screening. | rsc.orgresearchgate.net |

| Scaffold Hopping | Replacement of the naphthalene core with other aromatic or heterocyclic systems. | Discovery of novel scaffolds with potentially better properties. | nih.gov |

| Computational Screening | In silico evaluation of the properties of virtual compounds. | Prioritization of candidates for synthesis and experimental testing. | rsc.orgchemrxiv.org |

Structure-Function Relationship Studies in Functionalized Naphthalene Derivatives

Understanding the relationship between the structure of a molecule and its function is a fundamental goal in chemistry and is particularly important in the development of new materials and therapeutic agents. For functionalized naphthalene derivatives, structure-function relationship (SFR) studies aim to elucidate how specific structural modifications impact their physical, chemical, and biological properties. nih.gov

One area of focus is the influence of substituents on the biological activity of naphthalene derivatives. For example, in a series of naphthalene-1-carboxanilides, the type and position of the substituent on the aniline (B41778) ring were found to significantly affect their antimycobacterial activity. mdpi.com Similarly, in a study of naphthalene-chalcone hybrids, the substitution pattern on the naphthalene ring and the nature of the substituent on a piperazine ring were correlated with their antimicrobial and anticancer activities. researchgate.net These studies often reveal that even minor changes to the molecular structure can lead to substantial differences in biological function. researchgate.net

The position of functional groups on the naphthalene ring is also a critical determinant of a molecule's properties. For instance, the α and β isomers of naphthalene derivatives are expected to adopt different geometries when attached to surfaces, which could dramatically affect their interactions with other molecules. researchgate.net

Table 3: Examples of Structure-Function Relationships in Naphthalene Derivatives

| Structural Modification | Functional Impact | Application Area | Reference |

| Substitution on the aniline ring of naphthalene-1-carboxanilides | Altered antimycobacterial activity | Medicinal Chemistry | mdpi.com |

| Isomeric position (α vs. β) of attachment to a surface | Different molecular geometry and binding affinity | Materials Science | researchgate.net |

| Introduction of silyl (B83357) groups on the naphthalene ring | Shift in absorption and fluorescence spectra | Fluorescent Probes | mdpi.com |

| Variation of substituents on a naphthalene-chalcone hybrid | Changes in anticancer and antimicrobial potency | Drug Discovery | researchgate.net |

Future Research Directions and Outlook

Emerging Synthetic Strategies for Complex Naphthalene-1-Carboxylate Architectures

The synthesis of naphthalene (B1677914) derivatives is an active area of research due to their wide-ranging applications. nih.gov Traditional methods often face challenges in controlling regioselectivity. nih.gov To overcome these limitations, researchers are developing innovative strategies to construct intricate naphthalene-1-carboxylate-based structures.

A notable emerging strategy involves skeletal editing of aromatic systems. One such method is the nitrogen-to-carbon transmutation of isoquinolines, which provides a convenient route to substituted naphthalene derivatives. nih.govresearchgate.net This process utilizes an inexpensive phosphonium (B103445) ylide as a carbon source and proceeds through a key triene intermediate that undergoes 6π-electrocyclization. nih.govresearchgate.net This approach not only allows for the synthesis of a variety of substituted naphthalenes but also facilitates the introduction of isotopic labels, such as ¹³C. nih.govresearchgate.net

Another promising avenue is the use of metal-catalyzed reactions and Lewis acid-catalyzed transformations. researchgate.net These include cycloadditions, carboannulations, and cross-dehydrogenative coupling reactions, which offer diverse pathways to highly functionalized naphthalenes. researchgate.net For instance, Fe(III)-catalyzed [4+2] cycloaddition reactions have been shown to produce polysubstituted naphthalene derivatives in high yields under mild conditions. researchgate.net Furthermore, cascade radical addition/cyclization reactions provide a metal-free alternative for synthesizing biologically important naphthalene structures. researchgate.net

The development of one-pot methods is also gaining traction, enabling the formation of multiple bonds and rings in a single process. researchgate.net These advanced synthetic tools are crucial for creating complex molecular architectures derived from simple and commercially available naphthalene precursors, paving the way for the exploration of new chemical space and the development of novel functional molecules. researchgate.netchemistryviews.org

Novel Applications in Advanced Functional Materials and Smart Systems

The unique structural and electronic properties of the naphthalene moiety make sodium naphthalene-1-carboxylate and its derivatives attractive building blocks for a new generation of advanced functional materials and smart systems. A significant area of application is in the development of metal-organic frameworks (MOFs). bohrium.com

Naphthalenedicarboxylates, close relatives of naphthalene-1-carboxylate, are particularly effective as linkers in the construction of MOFs with diverse porous architectures. bohrium.com These materials exhibit high thermal stability and can be designed to have specific properties, such as controlled porosity and hydrophobicity, making them suitable for applications in gas storage and separation, catalysis, and as high-energy storage devices. bohrium.com The positional isomers of naphthalenedicarboxylic acids allow for the construction of MOFs with varied topologies and functionalities. bohrium.com For example, 1,4-naphthalenedicarboxylate is well-suited for creating gridded MOF structures. bohrium.com

The incorporation of naphthalene-1-carboxylate derivatives into polymers is another burgeoning field. These materials can exhibit interesting optical and electronic properties. nih.gov Zinc(II) carboxylate-based coordination polymers, for instance, have shown potential as sensors for detecting various inorganic and organic pollutants due to their luminescence properties. nih.gov The modular nature of these coordination polymers allows for the fine-tuning of their structures and, consequently, their functional responses. nih.gov

Furthermore, the development of "smart" systems that respond to external stimuli is an exciting prospect. The inherent properties of the naphthalene unit, such as its response to light, can be harnessed to create photoresponsive materials. MOFs based on naphthalenedicarboxylates, for example, are known for their photophysical and photochromic properties. researchgate.net The ability to control the optical and electronic characteristics of these materials through synthetic design opens up possibilities for their use in molecular switches, sensors, and other smart devices.

Integration of Computational and Experimental Approaches for Predictive Design in Naphthalene-1-Carboxylate Chemistry

The synergy between computational modeling and experimental work is becoming increasingly vital for the rational design and discovery of new materials based on naphthalene-1-carboxylate. osti.govnih.gov This integrated approach allows for a deeper understanding of structure-property relationships and can significantly accelerate the development of materials with desired functionalities.

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and structural properties of naphthalene derivatives. researchgate.netnih.gov DFT calculations can be used to predict molecular geometries, electronic states, and energy gaps, providing insights that are often in good agreement with experimental data. researchgate.netnih.gov For example, DFT studies have been employed to understand the stability of naphthalene oxide and to investigate the reaction pathways for the formation of polycyclic aromatic hydrocarbons. nih.govnih.gov Such computational studies can guide synthetic efforts by predicting the most promising molecular targets.

Machine learning (ML) is emerging as a transformative tool in materials science, offering the potential to navigate the vast chemical space of naphthalene-1-carboxylate derivatives. osti.govnih.govresearchgate.net ML models can be trained on existing experimental and computational data to predict the properties of new, unsynthesized compounds. nih.gov This data-driven approach can be used for:

Predicting Synthesizability: Machine learning algorithms can analyze vast datasets of chemical reactions to predict the likelihood of a successful synthesis for a target molecule. nih.gov

Property Prediction: ML models can rapidly and accurately predict a wide range of molecular properties, such as solubility and electronic characteristics, reducing the need for time-consuming and expensive experimental screening. nih.gov

Inverse Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to design new naphthalene-1-carboxylate derivatives with specific, desired properties. nih.gov

The integration of DFT for in-depth analysis of promising candidates and ML for high-throughput screening and design creates a powerful workflow for the discovery of novel naphthalene-based materials. youtube.com This combination of computational and experimental strategies is set to revolutionize the field, enabling the predictive design of complex functional molecules and materials with tailored properties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for sodium naphthalene-1-carboxylate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification of 1-naphthoic acid followed by saponification with sodium hydroxide. Purity validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton and carbon shifts, comparing to reference spectra of analogous esters .

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns with UV detection (λ = 254 nm) .

- Elemental Analysis : Verify stoichiometric sodium content via combustion analysis.

Q. Which analytical methods are suitable for quantifying sodium naphthalene-1-carboxylate in environmental matrices?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize the carboxylate group (e.g., methylation) to improve volatility. Use internal standards like deuterated naphthalene derivatives for calibration .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize electrospray ionization in negative mode for direct quantification without derivatization .

- Quality Control : Include recovery studies (spiked samples) and matrix-matched calibration to address environmental interferences .

Q. What in vitro models are appropriate for preliminary toxicity screening?

- Methodological Answer : Prioritize cell lines reflecting target organs identified in toxicological profiles:

- Respiratory Toxicity : Human bronchial epithelial cells (e.g., BEAS-2B) for inhalation exposure modeling .

- Hepatic Metabolism : HepG2 cells to assess cytochrome P450-mediated biotransformation .

- Dose Range : Use logarithmic concentrations (1 µM–10 mM) over 24–72 hours, with viability assays (e.g., MTT) and oxidative stress markers (e.g., glutathione depletion) .

Advanced Research Questions

Q. How can contradictions in toxicological data across studies be systematically resolved?

- Methodological Answer : Apply systematic review frameworks:

- Data Extraction : Use standardized templates (Table C-2 in ) to catalog study parameters (species, dose, endpoints) .

- Risk of Bias Assessment : Employ tools like Table C-6/C-7 to evaluate randomization, blinding, and outcome reporting consistency .

- Dose-Response Meta-Analysis : Stratify data by exposure route (oral, inhalation) and species sensitivity to identify confounders .

Q. What crystallographic strategies ensure accurate structural characterization of sodium naphthalene-1-carboxylate derivatives?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., methanol/water mixtures). Collect data at low temperatures (e.g., 200 K) to minimize thermal motion .

- Refinement Parameters : Use SHELX software with anisotropic displacement for non-H atoms. Validate via R-factor convergence (<0.05) and residual electron density maps .

- Structural Insights : Analyze dihedral angles between aromatic planes (e.g., 77.16° in analogous esters) to predict steric interactions .

Q. How can environmental partitioning and degradation pathways be modeled for this compound?

- Methodological Answer :

- Fugacity Modeling : Use Level III models to predict air-water-soil distribution based on log Kow (octanol-water coefficient) and Henry’s law constants .

- Degradation Studies : Conduct photolysis experiments under UV light (λ = 300–400 nm) and monitor intermediates via LC-MS. Compare aerobic/anaerobic biodegradation using OECD 301/302 guidelines .

- Field Validation : Deploy passive samplers in water/sediment systems to measure bioaccumulation factors .

Q. What experimental designs are optimal for elucidating metabolic pathways in mammalian systems?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹⁴C-labeled sodium naphthalene-1-carboxylate to track metabolite formation in liver microsomes .

- Enzyme Inhibition Assays : Use chemical inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .

- High-Resolution Mass Spectrometry (HRMS) : Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) with mass accuracy <5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.